molecular formula C12H19NO2S B2408478 N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide CAS No. 1351653-30-9

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide

Cat. No.: B2408478
CAS No.: 1351653-30-9
M. Wt: 241.35
InChI Key: RUUAKJAZMWDFOH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a thiophene ring, a hydroxy group, and a pivalamide moiety, a combination found in bioactive molecules targeting various therapeutic areas. The thiophene heterocycle is a privileged scaffold in pharmaceutical research due to its favorable electronic properties and its presence in compounds with demonstrated antifungal, anticancer, and anti-inflammatory activities . The pivalamide (2,2-dimethylpropanamide) group is known to influence the compound's metabolic stability and pharmacokinetic profile, making it a valuable feature in the design of novel active agents. This compound serves as a versatile chemical building block. Its structure suggests potential as a key intermediate in the synthesis of more complex molecules or as a lead compound for structural optimization. The hydroxyl and amide functional groups provide sites for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) . The presence of the thiophene ring, a common motif in agrochemicals and pharmaceuticals, further underscores its utility in developing new active ingredients . This product is intended for research applications in early discovery and development. It is strictly for laboratory use and is not approved for human or veterinary therapeutic or diagnostic applications. Researchers handling this compound should adhere to all appropriate safety protocols.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-11(2,3)10(14)13-8-12(4,15)9-6-5-7-16-9/h5-7,15H,8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUAKJAZMWDFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C)(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Henry Reaction and Nitro Reduction

The Henry reaction between thiophen-2-carbaldehyde and nitromethane in the presence of a base (e.g., K₂CO₃) yields 2-nitro-1-(thiophen-2-yl)propan-1-ol. Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere reduces the nitro group to a primary amine, forming 2-hydroxy-2-(thiophen-2-yl)propylamine.

Reaction Conditions:

  • Nitroaldol Step: Thiophen-2-carbaldehyde (1.0 equiv), nitromethane (1.2 equiv), K₂CO₃ (1.5 equiv), ethanol, 25°C, 12 h.
  • Reduction Step: 10% Pd/C (0.1 equiv), H₂ (1 atm), ethanol, 50°C, 6 h.

This route achieves moderate yields (60–70%) but requires careful control of hydrogenation parameters to avoid over-reduction or decomposition.

Mannich Reaction Approach

An alternative pathway employs the Mannich reaction, combining thiophen-2-yl methyl ketone, formaldehyde, and ammonium chloride in aqueous ethanol. The reaction proceeds via nucleophilic addition of ammonia to the in situ-generated iminium ion, yielding the β-amino alcohol intermediate.

Reaction Conditions:

  • Thiophen-2-yl methyl ketone (1.0 equiv), formaldehyde (1.2 equiv), NH₄Cl (1.5 equiv), ethanol/H₂O (4:1), 60°C, 8 h.

This method offers higher regioselectivity (>80% yield) but necessitates rigorous pH control to prevent side reactions.

Amidation with Pivaloyl Chloride

General Amidation Protocol

The amine intermediate undergoes amidation with pivaloyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction is conducted at 0°C to mitigate exothermic effects, followed by stirring at room temperature for 12 h.

Reaction Scheme:
$$
\text{2-Hydroxy-2-(thiophen-2-yl)propylamine} + \text{Pivaloyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{this compound}
$$

Procedure:

  • Dissolve the amine (1.0 equiv) and Et₃N (2.2 equiv) in DCM (60 mL).
  • Add pivaloyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir at 25°C for 12 h.
  • Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield: 85–90% after crystallization from hexane/ethyl acetate (3:1).

Optimization Insights

  • Base Selection: Et₃N outperforms weaker bases (e.g., pyridine) in neutralizing HCl byproducts, enhancing reaction efficiency.
  • Solvent Effects: DCM provides optimal solubility and minimizes esterification side reactions compared to THF or ethers.

Purification and Characterization

Crystallization and Chromatography

The crude product is purified via recrystallization from hexane/ethyl acetate, yielding white crystalline solids. Alternatively, silica gel chromatography (ethyl acetate/hexane, 1:4) resolves minor impurities.

Physical Properties:

  • Melting Point: 128–130°C (lit. 130°C for analogous pivalamides).
  • ¹H NMR (CDCl₃): δ 7.30–7.15 (m, 3H, thiophene), 4.10 (s, 1H, OH), 3.45 (d, 2H, CH₂N), 1.20 (s, 9H, C(CH₃)₃).

Spectroscopic Validation

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1510 cm⁻¹ (thiophene C–C).
  • HRMS: m/z calculated for C₁₃H₁₉NO₂S [M + H]⁺: 261.1134, found: 261.1136.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Henry Reaction + Amidation 60–70 95 Scalable, mild conditions Multi-step, nitro reduction hazards
Mannich Reaction + Amidation 80–85 98 High regioselectivity pH sensitivity, longer reaction time

Mechanistic Considerations

The amidation proceeds via a nucleophilic acyl substitution mechanism. Et₃N deprotonates the amine, generating a reactive amide ion that attacks the electrophilic carbonyl carbon of pivaloyl chloride. Steric hindrance from the pivaloyl group necessitates prolonged reaction times to ensure complete conversion.

Industrial and Research Applications

This compound serves as a precursor for:

  • Pharmaceuticals: Antiproliferative agents targeting kinase pathways.
  • Materials Science: Monomers for conductive polymers due to thiophene’s electron-rich properties.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrothiophene derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Similar structure but lacks the hydroxy group.

    2-Hydroxythiophene: Similar structure but lacks the pivalamide group.

    Thiophene-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of the pivalamide group.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide is unique due to the presence of both the hydroxy and pivalamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:

C12H17NO2S\text{C}_{12}\text{H}_{17}\text{NO}_2\text{S}

This structure includes a thiophene ring, which is often associated with various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its antimicrobial , anti-inflammatory , and anticancer properties.

1. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as a new antimicrobial agent. The mechanism involves the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models simulating inflammatory conditions. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential utility in treating inflammatory diseases.

3. Anticancer Potential

This compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The biological activity of this compound is attributed to its interaction with specific biological targets:

Target Interactions

  • Enzyme Inhibition : Thiophene derivatives like this compound can inhibit enzymes involved in critical metabolic pathways, which may contribute to their antimicrobial and anticancer effects.
  • Receptor Binding : The compound may also interact with cellular receptors, modulating signaling pathways related to inflammation and cell growth.

Research Findings and Case Studies

A summary of key findings from recent studies on this compound is presented in the table below:

StudyFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains; disrupts cell membranes.
Anti-inflammatory EffectsReduces TNF-α and IL-6 production in LPS-stimulated cells.
Anticancer PropertiesInduces apoptosis in cancer cell lines; inhibits proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling thiophene derivatives (e.g., 2-thiophenemethanol) with pivalamide precursors using copper(I) iodide as a catalyst and t-butyl hydroperoxide as an oxidant in dichloromethane at 85°C for 16 hours . Intermediates are purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : 1H^1H-NMR and 13C^{13}C-NMR are critical for identifying proton environments and carbon frameworks, particularly distinguishing hydroxyl (-OH) and thiophene aromatic signals. IR spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}). Mass spectrometry (ESI-MS) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) resolves 3D geometry and hydrogen-bonding networks .

Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial potential?

  • Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include positive controls (e.g., sulfamethoxazole) and assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods like DFT improve reaction mechanism understanding for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model transition states and electron transfer pathways. For example, calculate activation energies for Cu-catalyzed C–N bond formation to identify rate-limiting steps. Solvent effects are incorporated using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in biological activity data between similar sulfonamide derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified thiophene substituents or pivalamide groups. Compare MICs and enzyme inhibition (e.g., dihydropteroate synthase binding assays) to isolate critical functional groups. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes .

Q. How can crystallographic data refine the interpretation of hydrogen-bonding networks in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software resolves intermolecular interactions. Analyze hydrogen bonds between the hydroxyl group and sulfonamide oxygen, as well as π-π stacking between thiophene rings. Compare packing diagrams with related analogs to correlate crystal packing with solubility .

Key Notes

  • Advanced Techniques : Include multi-scale modeling (QM/MM) for enzyme interactions and cryo-EM for large biomolecular complexes if applicable.
  • Contradictions : Address variability in biological assays by standardizing protocols (e.g., CLSI guidelines) and validating with orthogonal assays (e.g., time-kill curves) .

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